Cas no 2229073-95-2 (3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol)

3-4-Methyl-3-(trifluoromethyl)phenylazetidin-3-ol is a fluorinated azetidine derivative with a hydroxyl group at the 3-position, offering unique structural and electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery. The azetidine ring contributes to conformational rigidity, potentially improving binding affinity to biological targets. This compound is particularly useful as an intermediate in synthesizing bioactive molecules, including enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and functional group compatibility allow for further derivatization, enabling precise structural optimization in pharmaceutical research. The combination of fluorination and heterocyclic rigidity makes it a promising scaffold for developing novel therapeutics.
3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol structure
2229073-95-2 structure
Product Name:3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol
CAS No:2229073-95-2
MF:C11H12F3NO
MW:231.214293479919
CID:5947176
PubChem ID:165654313
Update Time:2025-06-12

3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-[4-Methyl-3-(trifluoromethyl)phenyl]-3-azetidinol
    • 3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol
    • 2229073-95-2
    • 3-[4-methyl-3-(trifluoromethyl)phenyl]azetidin-3-ol
    • EN300-1944887
    • Inchi: 1S/C11H12F3NO/c1-7-2-3-8(10(16)5-15-6-10)4-9(7)11(12,13)14/h2-4,15-16H,5-6H2,1H3
    • InChI Key: VFULMUAZHSHWLA-UHFFFAOYSA-N
    • SMILES: N1CC(C2=CC=C(C)C(C(F)(F)F)=C2)(O)C1

Computed Properties

  • Exact Mass: 231.08709849g/mol
  • Monoisotopic Mass: 231.08709849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.310±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 269.3±40.0 °C(Predicted)
  • pka: 13.51±0.20(Predicted)

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Additional information on 3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol

Introduction to 3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol (CAS No. 2229073-95-2)

3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol (CAS No. 2229073-95-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the azetidinone class, characterized by a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom. The presence of both a methyl group and a trifluoromethyl group on the phenyl ring introduces distinct electronic and steric effects, making this molecule a promising candidate for further exploration in medicinal chemistry.

The trifluoromethyl group, in particular, is a key feature that enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. This modification is often employed to improve pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, the methyl group contributes to the overall steric environment of the molecule, influencing its interactions with biological targets.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, allowing researchers to design compounds with optimized properties. In the case of 3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol, computational studies have suggested that its binding affinity for certain enzymes and receptors could make it a valuable scaffold for developing novel therapeutic agents. For instance, its structural motif is reminiscent of known bioactive molecules that target inflammatory pathways and neurodegenerative diseases.

One of the most intriguing aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. The azetidinone core provides a rigid framework that can be fine-tuned to interact with specific kinase domains. Preliminary studies have indicated that derivatives of 3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol exhibit inhibitory activity against certain kinases, suggesting their utility as lead compounds for drug development.

The synthesis of 3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to achieve high yields and enantioselectivity. These advances have not only improved the accessibility of the compound but also opened avenues for further structural modifications.

In vitro studies have begun to unravel the pharmacological profile of 3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol. Initial experiments have demonstrated its ability to modulate certain biological pathways without significant off-target effects. This is particularly important in drug development, as minimizing side effects is a primary concern. The compound’s interaction with biological targets appears to be mediated by its ability to fit into specific binding pockets within proteins, leading to conformational changes that alter cellular activity.

The impact of fluorine substitution on pharmaceutical compounds cannot be overstated. The introduction of fluorine atoms can significantly alter pharmacokinetic properties by affecting solubility, permeability, and metabolic stability. In the case of 3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol, the trifluoromethyl group is strategically positioned to enhance these properties while maintaining biological activity. This has led to increased interest in exploring fluorinated analogs as potential drug candidates.

As research continues, the potential applications of 3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol are likely to expand beyond kinase inhibition. Its structural framework suggests utility in targeting other enzyme families and receptors involved in disease pathogenesis. For example, it may find applications in treating neurological disorders or infectious diseases where modulation of protein-protein interactions is key.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized how compounds are designed and evaluated. By leveraging vast datasets and predictive models, researchers can identify promising candidates more efficiently than ever before. In this context, 3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol serves as an excellent example of how computational tools can guide experimental efforts toward success.

The future prospects for this compound are bright, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical applications. As our understanding of biological systems continues to grow, compounds like 3-4-methyl-3-(trifluoromethyl)phenylazetidin-3-ol will undoubtedly play a pivotal role in shaping the next generation of therapeutics.

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